molecular formula C24H18FN3 B2495347 3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-53-2

3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2495347
CAS No.: 866342-53-2
M. Wt: 367.427
InChI Key: XWSNAMOOQJZOKQ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H18FN3 and its molecular weight is 367.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Quinoline derivatives, including those similar to 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline, are recognized for their efficient fluorophore properties. They are widely utilized in biochemistry and medicine for the study of various biological systems, particularly as DNA fluorophores based on fused aromatic systems. These compounds are sought after for their sensitivity and selectivity, making them valuable in research for identifying new compounds with enhanced properties (Aleksanyan & Hambardzumyan, 2013). Additionally, quinoline derivatives are explored for their antioxidant and radioprotective potentials, indicating their broad applicability in therapeutic and protective medicine.

Antimycobacterial Activity

Some derivatives of the pyrazolo[4,3-c]quinoline class have shown promising results in antimycobacterial activity studies. Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, synthesized through the Povarov reaction, have been evaluated for their in vitro activity against Mycobacterium tuberculosis. Certain compounds within this study demonstrated significant antimycobacterial potency, highlighting the potential of pyrazolo[4,3-c]quinoline derivatives in the development of new antitubercular agents (Kantevari et al., 2011).

Anticancer Applications

The structure of quinoline derivatives, akin to 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline, has been utilized in the synthesis of anticancer prodrugs. For instance, N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine demonstrated pH-sensitive drug release properties and effective cytotoxicity against cancer cells in vitro. Such studies suggest the significant potential of these compounds in the targeted treatment of cancer, offering a promising avenue for the development of novel chemotherapy agents (Tian et al., 2018).

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-16-5-4-6-17(13-16)14-28-15-21-23(18-9-11-19(25)12-10-18)26-27-24(21)20-7-2-3-8-22(20)28/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSNAMOOQJZOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.